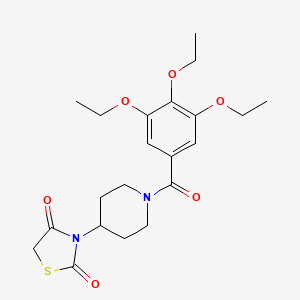![molecular formula C9H11N3OS B2721743 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea CAS No. 338976-99-1](/img/structure/B2721743.png)
3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula represents the number and type of atoms in a single molecule of the compound, while the structural formula shows the arrangement of those atoms .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .科学的研究の応用
Non-enzymatic Reduction and Pharmaceutical Potential
One study explored the non-enzymatic reduction of a 1,2,4-thiadiazolium derivative to the corresponding imidoylthiourea, using biologically relevant reducing agents. This reaction demonstrates the potential of thiadiazolium derivatives, including those related to 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea, in pharmaceutical applications due to their interaction with biological reducing agents (Zhang et al., 2008).
Synthesis of Heterocycles
Another research focus involves using related methoxyimino and thiourea compounds as synthons for regiospecific synthesis of heterocyclic compounds. These methods are crucial for developing novel pharmaceuticals and agrochemicals by creating diverse heterocyclic structures with potential biological activities (Mahata et al., 2003).
Corrosion Inhibition
Phenylthiourea derivatives, including those structurally related to 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These compounds show promise in protecting industrial materials against corrosion, underscoring their significance in materials science and engineering (Fouda & Hussein, 2012).
Antioxidant, Antidiabetic, and Neuroprotective Properties
Research on N-substituted tetrahydropyrimidines based on phenylthiourea highlighted their inhibitory action against enzymes related to neurodegenerative diseases, diabetes, and oxidative stress. These findings suggest the potential of 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea related compounds in developing treatments for these conditions (Maharramova et al., 2018).
Synthesis of Urea and Thiourea Derivatives
The synthesis and evaluation of urea and thiourea derivatives for their biological activities, including antiparkinsonian effects, have been reported. These studies provide a basis for further exploration of 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea and related compounds in medical research (Azam et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1E)-1-[(methoxyamino)methylidene]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-11-7-10-9(14)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILRKHURRJTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

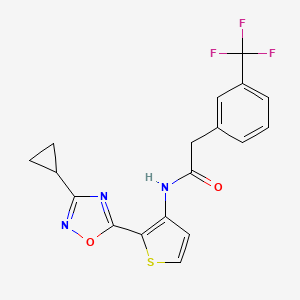
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)
![N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide](/img/structure/B2721666.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2721667.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)
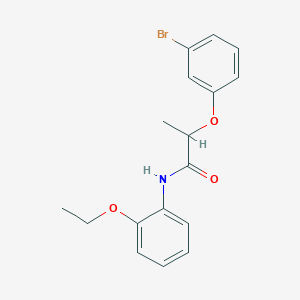
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2721673.png)
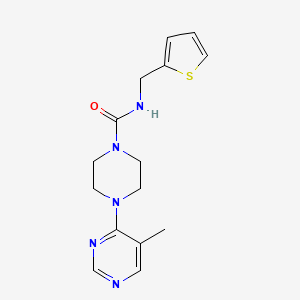
![N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2721675.png)
![N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2721676.png)
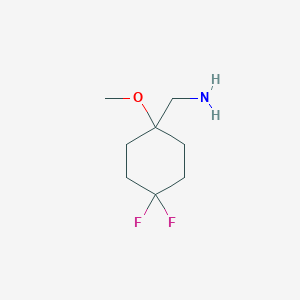
![4-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-2-methylpyridine](/img/structure/B2721679.png)
![3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2721680.png)
